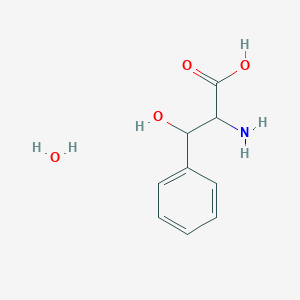

2-Amino-3-hydroxy-3-phenylpropansäure xhydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- PGE2 spielt eine entscheidende Rolle in verschiedenen physiologischen Prozessen, einschließlich der Einleitung der Wehen, der Erweichung des Gebärmutterhalses und der Uteruskontraktionen während der Geburt. Es wird auch zur Behandlung der gestationalen Trophoblastenkrankheit eingesetzt .

Prostaglandin E2 (PGE2): ist eine natürlich vorkommende Substanz mit oxytozisierten Eigenschaften. Sie wurde erstmals 1970 synthetisiert und 1977 in den Vereinigten Staaten für die medizinische Anwendung zugelassen.

Herstellungsmethoden

- Die Synthese von PGE2 beginnt mit der Aktivierung von Arachidonsäure (AA) durch das Enzym Phospholipase A2 .

- AA wird dann durch Cyclooxygenase (COX) -Enzyme oxygeniert, um Prostaglandin-Endoperoxide zu bilden.

- Insbesondere wird Prostaglandin G2 (PGG2) durch die Peroxidase-Komponente von COX modifiziert, um Prostaglandin H2 (PGH2) zu erzeugen, das weiter zu PGE2 umgewandelt wird .

Wissenschaftliche Forschungsanwendungen

- PGE2 hat vielfältige biologische Funktionen, darunter:

- Regulation von Entzündungsreaktionen.

- Beeinflussung des Fortpflanzungssystems.

- Beeinflussung des Verdauungssystems, des Immunsystems und des Herz-Kreislauf-Systems.

- Forscher untersuchen seine potenziellen therapeutischen Anwendungen in Medizin, Chemie und Industrie .

Wirkmechanismus

- PGE2 übt seine Wirkungen aus, indem es an den Prostaglandin E2-Rezeptor bindet und ihn aktiviert.

- Diese Aktivierung führt zu:

- Erweichung des Gebärmutterhalses.

- Erweiterung der Blutgefäße.

- Uteruskontraktionen während der Wehen und Geburt.

Wirkmechanismus

Target of Action

2-Amino-3-hydroxy-3-phenylpropanoic acid, also known as β-phenylserine, is a physiologically important α-amino acid

Biochemical Pathways

2-Amino-3-hydroxy-3-phenylpropanoic acid is involved in the metabolism of L-threonine . L-Threonine aldolase has been reported to catalyze the condensation of glycine (Gly) and benzaldehyde to afford this compound . This reaction also occurs nonenzymatically in aqueous alkaline media .

Biochemische Analyse

Biochemical Properties

2-Amino-3-hydroxy-3-phenylpropanoic acid xhydrate is used in biochemical reactions as a substrate and reactant . It is an intermediate in the metabolism of L-threonine and can be synthesized from 3-phenylpropanoic acid by the enzyme phenylalanine racemase .

Cellular Effects

It has been shown to stimulate protein synthesis in tissue , suggesting that it may have a role in protein metabolism and cellular growth.

Metabolic Pathways

2-Amino-3-hydroxy-3-phenylpropanoic acid xhydrate is involved in the metabolic pathway of L-threonine . It interacts with the enzyme phenylalanine racemase in this pathway

Vorbereitungsmethoden

- PGE2 synthesis begins with the activation of arachidonic acid (AA) by the enzyme phospholipase A2 .

- AA is then oxygenated by cyclooxygenase (COX) enzymes to form prostaglandin endoperoxides .

- Specifically, prostaglandin G2 (PGG2) is modified by the peroxidase moiety of COX to produce prostaglandin H2 (PGH2) , which is further converted to PGE2 .

Analyse Chemischer Reaktionen

- PGE2 unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.

- Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen sind spezifisch für jede Transformation.

- Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Reaktionsweg und den Ausgangsmaterialien ab.

Vergleich Mit ähnlichen Verbindungen

- PGE2 ist unter den Prostaglandinen einzigartig aufgrund seiner spezifischen Rezeptor-Wechselwirkungen und physiologischen Wirkungen.

- Zu ähnlichen Verbindungen gehören andere Prostaglandine (wie PGE1, PGF2α) und verwandte Lipid-Mediator.

Eigenschaften

IUPAC Name |

2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGXBGWTWDCGNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)

![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)